molecular formula C27H27N3O4 B11186728 2''-amino-6',6',7''-trimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile

2''-amino-6',6',7''-trimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile

Cat. No.: B11186728
M. Wt: 457.5 g/mol
InChI Key: NTCSXOIVCVVQFY-UHFFFAOYSA-N
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Description

2’‘-amino-6’,6’,7’‘-trimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile: is a complex heterocyclic compound. It is characterized by its unique dispiro structure, which includes multiple fused rings and functional groups. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, starting from simpler precursors. One common method involves the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles, such as malononitrile or ethyl cyanoacetate, and carbonyl compounds with activated methylene groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and catalysts) would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives and carboxylic acids.

    Reduction: Alcohol derivatives are the major products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dispiro structure allows for multiple points of interaction, enhancing its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
  • 8-R1-6-R2-6-methyl-5,6-dihydro-1H-dispiro[quinazoline-2,1’-pyrrolo[3,2,1-ij]quinoline-4’,1-cycloalkane]-2’,4(3H)-diones

Uniqueness

The uniqueness of 2’‘-amino-6’,6’,7’‘-trimethyl-2’,5’‘-dioxo-5’,6’-dihydro-5’‘H-dispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,4’‘-pyrano[4,3-b]pyran]-3’'-carbonitrile lies in its specific dispiro structure, which provides a rigid spatial arrangement. This rigidity enhances its potential binding with biochemical targets, making it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C27H27N3O4/c1-15-12-19-20(23(31)33-15)27(18(13-28)22(29)34-19)17-9-7-8-16-21(17)30(24(27)32)26(14-25(16,2)3)10-5-4-6-11-26/h7-9,12H,4-6,10-11,14,29H2,1-3H3

InChI Key

NTCSXOIVCVVQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC5=C4N(C3=O)C6(CCCCC6)CC5(C)C)C(=C(O2)N)C#N

Origin of Product

United States

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